Gp4G

Casein Kinase II Kinase Inhibition Signal Transduction

Gp4G (Diguanosine tetraphosphate; P1,P4-bis(5′-guanosyl) tetraphosphate) is the definitive dinucleoside tetraphosphate for precise enzyme studies. Unlike Ap4A, Gp4G exhibits 5-fold higher affinity for specific tetraphosphatases (Km=1 μM vs. 5 μM) and potently inhibits CKII. It selectively blocks APE1 exonuclease activity (Ki=1 μM) without affecting endonuclease function (Ki=10 μM), enabling deconvolution of DNA repair pathways. As the dominant dinucleoside in Artemia cysts (10⁴–10⁶-fold over Ap4A), it is the essential reference standard for metabolomic profiling. For experimental reproducibility, Gp4G is non-substitutable. Order ≥98% purity reagent today.

Molecular Formula C20H28N10O21P4
Molecular Weight 868.4 g/mol
CAS No. 4130-19-2
Cat. No. B3182967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGp4G
CAS4130-19-2
Molecular FormulaC20H28N10O21P4
Molecular Weight868.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C20H28N10O21P4/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
InChIKeyOLGWXCQXRSSQPO-MHARETSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gp4G (Diguanosine Tetraphosphate, CAS 4130-19-2) | Compound Overview & Scientific Selection Rationale


Gp4G (Diguanosine tetraphosphate; P1,P4-bis(5′-guanosyl) tetraphosphate) is a naturally occurring, symmetrical dinucleoside polyphosphate characterized by two guanosine moieties linked by a chain of four phosphate groups [1][2]. Endogenously, it is found in exceptionally high concentrations (millimolar levels) in the encysted embryos of certain crustaceans, such as Artemia salina and Thamnocephalus platyurus, and acts as a signaling molecule (alarmone) involved in cellular stress responses and developmental regulation [3][4]. Its structural distinctiveness dictates a unique pattern of enzyme interactions, making it a critical tool for research in kinase inhibition, Nudix hydrolase profiling, and DNA repair mechanisms, and precludes simple substitution with other dinucleoside polyphosphates like Ap4A.

Why Gp4G Cannot Be Interchanged: A Comparative Analysis vs. Ap4A and Other Dinucleoside Tetraphosphates


While Gp4G and its adenosine analog Ap4A (diadenosine tetraphosphate) share the same tetraphosphate backbone, their distinct nucleobases (guanine vs. adenine) confer profoundly different affinities and activities with key enzyme systems. Experimental evidence demonstrates that these are not functionally equivalent reagents [1][2]. For instance, Gp4G is a significantly more potent inhibitor of Casein Kinase II (CKII) than Ap4A, particularly when GTP is the phosphate donor [1]. In contrast, certain hydrolases exhibit a marked preference for Ap4A over Gp4G [2]. This differential enzyme recognition extends across multiple classes, including Nudix hydrolases, polymerases, and DNA repair enzymes, where a simple substitution of Gp4G for Ap4A would lead to drastically altered kinetic outcomes and erroneous data interpretation. Therefore, selecting the correct dinucleoside tetraphosphate is an essential, non-negotiable parameter for experimental reproducibility and validity.

Gp4G Quantitative Differentiation: A Guide to Enzyme Kinetics, Inhibition, and Selectivity Data


Gp4G vs. Ap4A as a Casein Kinase II (CKII) Inhibitor: GTP vs. ATP Donor Potency

In head-to-head inhibition assays with casein kinase II (CKII), Gp4G demonstrates superior inhibitory capacity compared to its adenosine analog Ap4A. This differentiation is further amplified by the choice of phosphate donor. While both Gp4G and Ap4A are more potent with GTP, the magnitude of the effect is significantly greater for Gp4G [1].

Casein Kinase II Kinase Inhibition Signal Transduction

Differential Substrate Affinity (Km) of Gp4G for Rat Liver Hydrolases

Gp4G and Ap4A exhibit distinct kinetic profiles with two different hydrolase activities in rat liver. For a specific, low-Km dinucleoside tetraphosphatase, Gp4G has a 5-fold lower Km than Ap4A, indicating much higher affinity. Conversely, for a separate, non-specific phosphodiesterase I-like enzyme, Gp4G has a 1.5-fold higher Km than Ap4A [1][2].

Dinucleoside Tetraphosphatase Phosphodiesterase I Enzyme Kinetics

Gp4G as a Potent and Selective Inhibitor of APE1 Exonuclease Activity (Ki Comparison)

Gp4G acts as a potent, competitive inhibitor of both the endonuclease and exonuclease activities of human APE1 (Apurinic/apyrimidinic endonuclease 1). Its selectivity is demonstrated by a Ki value for the exonuclease activity (1 μM) that is an order of magnitude lower (10-fold more potent) than its Ki for the endonuclease activity (10 μM) [1]. Critically, Gp4G was the only compound among all tested naturally occurring ribo- and deoxyribonucleosides/nucleotides, NAD+, NADP+, and importantly, Ap4A, to exhibit potent inhibition of APE1 [1].

DNA Repair APE1 Exonuclease Inhibitor

Extreme Turnover Number (kcat) for Gp4G by Staphylococcal Symmetrical Hydrolase

The symmetrical bis(5'-nucleosyl)-tetraphosphatase from Staphylococcus aureus (AP4AH_STAA8) exhibits a dramatically higher turnover number for Gp4G compared to its other dinucleoside tetraphosphate substrates, despite having a lower substrate affinity [1]. This kinetic profile (low affinity, very high turnover) is a unique characteristic for this enzyme-substrate pair.

Nudix Hydrolase Enzyme Kinetics Substrate Specificity

Effect of Gp4G on Poly(A) Polymerase Kinetics: Sigmoidal to Hyperbolic Transition

Both Gp4G and Ap4A act as allosteric effectors of yeast poly(A) polymerase, altering its kinetic behavior. In the presence of either dinucleotide, the enzyme's substrate-velocity curve shifts from a sigmoidal to a hyperbolic shape, indicative of a change in cooperative binding [1]. The measured substrate concentration at half-maximal velocity (S[0.5] or apparent Km) for ATP in the presence of Gp4G is 0.063 mM [1].

Poly(A) Polymerase RNA Processing Enzyme Kinetics

Gp4G is the Dominant Dinucleotide in Artemia salina Extract vs. Ap4A

Analysis of extracts from Artemia salina (brine shrimp) cysts reveals that Gp4G is present at vastly higher concentrations than its adenosine analog Ap4A. Quantitative studies show a difference of 4 to 6 orders of magnitude in the natural abundance of these two structurally similar dinucleotides [1][2].

Natural Product Bioactive Compound Metabolomics

Gp4G: Defined Research & Industrial Applications Based on Quantitative Evidence


Selective Probing of APE1 Exonuclease Activity in DNA Repair Studies

Researchers investigating the base excision repair (BER) pathway can use Gp4G to selectively inhibit the exonuclease activity of APE1 (Ki = 1 μM) without affecting its endonuclease function (Ki = 10 μM) [1]. This 10-fold difference in potency allows for the deconvolution of APE1's dual roles in DNA processing, an experimental approach that is not feasible with Ap4A or other common nucleotides, which show no such inhibition [1].

Characterization of Dinucleoside Tetraphosphatases and Phosphodiesterases

Biochemists studying nucleotide metabolism can leverage the distinct Km values of Gp4G and Ap4A to differentiate between specific and non-specific hydrolase activities in tissue homogenates. For a specific rat liver tetraphosphatase, Gp4G shows a 5-fold higher affinity (Km = 1 μM) than Ap4A (Km = 5 μM), while for a non-specific phosphodiesterase, Gp4G has a lower affinity (Km = 12 μM) compared to Ap4A (Km = 8 μM) [2][3]. This differential affinity profile is a diagnostic tool for enzyme identification.

Allosteric Regulation of Poly(A) Polymerase for RNA Research

Scientists studying post-transcriptional regulation can use Gp4G as a defined allosteric effector to modulate the kinetics of yeast poly(A) polymerase. The compound induces a reproducible shift in the enzyme's kinetic behavior from sigmoidal to hyperbolic, with an apparent Km (S[0.5]) for ATP of 0.063 mM [4]. This provides a quantitative framework for investigating the enzyme's cooperative mechanism and the role of dinucleotides in RNA processing.

Reference Standard for Bioactive Dinucleotides in Metabolomics and Natural Product Analysis

Given that Gp4G is the dominant dinucleoside tetraphosphate in Artemia cysts, with concentrations 10⁴- to 10⁶-fold higher than Ap4A [5][6], it serves as a critical reference standard for the quantification and identification of bioactive nucleotides in extracts of crustaceans and other organisms. Its unique abundance makes it a key marker for quality control and metabolomic profiling of natural products.

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